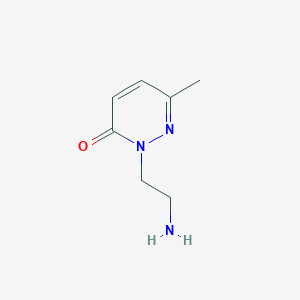
2-Ethynyl-1,4-dimethylbenzene
Descripción general
Descripción
2-Ethynyl-1,4-dimethylbenzene, also known as 2-Ethynyl-p-xylene, is an organic compound with the molecular formula HC≡CC6H3(CH3)2 . It has a molecular weight of 130.19 g/mol .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Ethynyl-1,4-dimethylbenzene typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 2-Ethynyl-1,4-dimethylbenzene can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a benzene ring substituted with two methyl groups and an ethynyl group .Physical And Chemical Properties Analysis
2-Ethynyl-1,4-dimethylbenzene has a refractive index of n20/D 1.5410 (lit.), a boiling point of 193-194 °C (lit.), and a density of 0.914 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
The synthesis and crystal structure of phenyleneethynylene derivatives, including 2-Ethynyl-1,4-dimethylbenzene analogs, have been studied for their potential in molecular electronics due to their electrical, optical, and nonlinear optical properties. For instance, Kitamura et al. (2004) explored the synthesis and crystal structure of related compounds, highlighting their potential applications in molecular electronics (Kitamura, Ouchi, & Yoneda, 2004).
Oxidation and Ignition Kinetics
Research by Gaïl et al. (2008) on the oxidation of dimethylbenzenes, including compounds related to 2-Ethynyl-1,4-dimethylbenzene, has revealed insights into their reactivity and kinetics, particularly in high-temperature conditions. This is crucial for understanding their behavior in various industrial and scientific applications (Gaïl, Dagaut, Black, & Simmie, 2008).
Conformational Control
The conformational control of conjugated aryleneethynyl molecules, including 2-Ethynyl-1,4-dimethylbenzene derivatives, has been studied by Bosch et al. (2021). These molecules can adopt specific conformations through hydrogen bonds, which is significant for the design of molecular structures with desired properties (Bosch, Bowling, & Oburn, 2021).
Pyrolysis and Reaction Products
The pyrolysis of ethynylbenzene, closely related to 2-Ethynyl-1,4-dimethylbenzene, has been extensively studied by Hofmann et al. (1995). This research provides valuable insights into the thermal conversion and reaction products of these compounds, relevant for industrial processes like fuel production and chemical synthesis (Hofmann, Zimmermann, Guthier, Hebgen, & Homann, 1995).
Metallo-Diethynylbenzenes
Research on metallo-diethynylbenzenes by John and Hopkins (1999) has opened avenues in synthesizing metal-containing poly(phenyleneethynylene)s. Such materials are crucial for developing redox-active polymers and have implications in areas like energy storage and electronic devices (John & Hopkins, 1999).
Structural Analysis in Liquid State
Drozdowski (2006) performed a structural analysis of liquid 1,4-dimethylbenzene, a compound similar to 2-Ethynyl-1,4-dimethylbenzene. This research is vital for understanding the molecular behavior of such compounds in the liquid state, which is relevant for various chemical processes and material science applications (Drozdowski, 2006).
Electrocatalytic Conversion
Tang et al. (2022) explored the synthesis of Ag-doped nanoclusters containing 1-ethynyl-2,4-dimethylbenzene. Such nanoclusters demonstrate enhanced electrocatalytic activities, especially in the conversion of CO2 to CO, indicating potential applications in environmental remediation and energy conversion (Tang, Xu, Liu, & Zhu, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethynyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVBVNLZPXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571294 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,4-dimethylbenzene | |
CAS RN |
74331-70-7 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74331-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



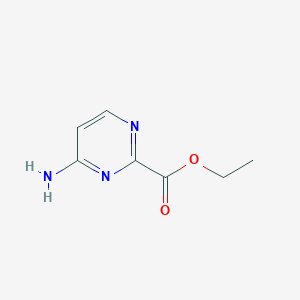

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)



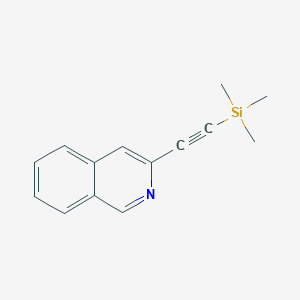
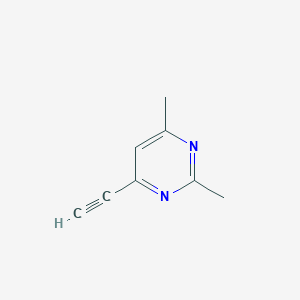
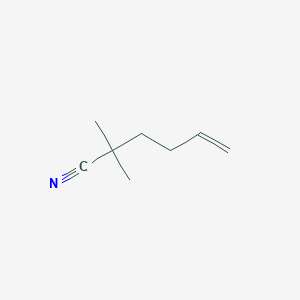

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)
